N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15196758
InChI: InChI=1S/C21H26N4O/c1-14-13-19(23-17-7-5-4-6-8-17)25-21(22-14)15(2)20(24-25)16-9-11-18(26-3)12-10-16/h9-13,17,23H,4-8H2,1-3H3
SMILES:
Molecular Formula: C21H26N4O
Molecular Weight: 350.5 g/mol

N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15196758

Molecular Formula: C21H26N4O

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H26N4O
Molecular Weight 350.5 g/mol
IUPAC Name N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H26N4O/c1-14-13-19(23-17-7-5-4-6-8-17)25-21(22-14)15(2)20(24-25)16-9-11-18(26-3)12-10-16/h9-13,17,23H,4-8H2,1-3H3
Standard InChI Key GUPMDPMGDZEVAL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C4=CC=C(C=C4)OC)C

Introduction

N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a pyrazolo-pyrimidine core, substituted with a cyclohexyl group and a methoxyphenyl group. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular mass is approximately 290.37 g/mol.

Synthesis

The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step synthetic pathways. Common methods include various chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. The synthesis and characterization have been documented in chemical databases and research articles focused on heterocyclic compounds.

Biological Activities

Compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in preclinical studies for its potential to inhibit certain cancer cell lines and modulate inflammatory pathways. The methoxyphenyl substitution may enhance its interaction with biological targets due to increased hydrophobicity.

Comparison with Other Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameStructural FeaturesUnique Properties
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineCyclohexyl and methoxyphenyl substitutionsPotential antitumor and anti-inflammatory effects
6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineBenzyl substitutionEnhanced anti-inflammatory activity
3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAntiviral activity against specific viruses
3-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy and naphthalene substitutionsIncreased lipophilicity and potential CNS penetration

Research Findings and Future Directions

Research indicates that the unique combination of cyclohexyl and methoxy substitutions in N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may provide distinct pharmacological properties compared to other members of the pyrazolo[1,5-a]pyrimidine family. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in various diseases.

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